2-acetylphenyl 4-chlorobenzoate
Overview
Description
2-Acetylphenyl 4-chlorobenzoate is a chemical compound with the molecular formula C15H11ClO3 . It has an average mass of 274.699 Da and a monoisotopic mass of 274.039673 Da .
Molecular Structure Analysis
The molecular structure of 2-acetylphenyl 4-chlorobenzoate consists of a benzene ring substituted with an acetyl group and a 4-chlorobenzoate group . The exact structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-acetylphenyl 4-chlorobenzoate include its molecular formula (C15H11ClO3), average mass (274.699 Da), and monoisotopic mass (274.039673 Da) .Scientific Research Applications
Synthesis and Structure Analysis
- A related compound, N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, has been synthesized and analyzed using various techniques such as FTIR, NMR, and X-ray diffraction. This compound exhibited interesting properties, including hydrogen bonding and intermolecular interactions, which are significant in crystal packing. It also demonstrated potential for DNA binding and urease inhibition activities in both in silico and in vitro studies, indicating its relevance in biochemical research and drug development (Khalid et al., 2022).
Degradation and Environmental Impact
- Studies on related compounds like 4-chlorobiphenyl and 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) have shown the ability of microorganisms to degrade these compounds. This is crucial in understanding the environmental impact and biodegradation pathways of similar chlorinated aromatic compounds (Massé et al., 1984), (Nadeau et al., 1994).
Antimicrobial and Antiviral Activities
- Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments, which are structurally similar to 2-acetylphenyl 4-chlorobenzoate, have been synthesized and tested for their antimicrobial properties. This illustrates the potential of such compounds in the development of new antimicrobial agents (Baranovskyi et al., 2018).
Safety and Hazards
properties
IUPAC Name |
(2-acetylphenyl) 4-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10(17)13-4-2-3-5-14(13)19-15(18)11-6-8-12(16)9-7-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEETUTROZVJPCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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